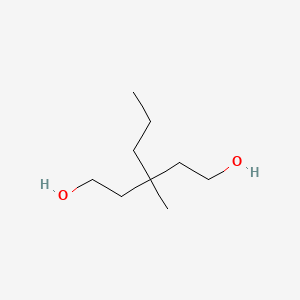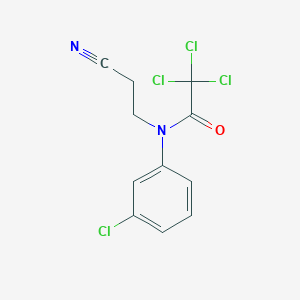![molecular formula C22H30N2O B14327046 (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 102389-74-2](/img/structure/B14327046.png)
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a butyl group attached to one phenyl ring and a hexyloxy group attached to the other, making it a unique derivative of azobenzene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, in this case, a phenol derivative, under basic conditions to form the azobenzene structure.
Industrial Production Methods
Industrial production of azobenzene derivatives like this compound often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated azobenzene derivatives.
科学研究应用
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and light-induced conformational changes.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in targeted drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials such as liquid crystals and photochromic dyes.
作用机制
The mechanism of action of (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene involves the trans-cis isomerization of the diazene group upon exposure to light. This photoisomerization can induce significant changes in the molecular structure, affecting its interaction with other molecules and materials. The molecular targets and pathways involved include:
Photoresponsive Behavior: The compound can switch between trans and cis forms, altering its physical and chemical properties.
Interaction with Biological Molecules: The isomerization can modulate the activity of enzymes or receptors in biological systems.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound with no substituents on the aromatic rings.
4-Butylazobenzene: Similar structure but lacks the hexyloxy group.
4-Hexyloxyazobenzene: Similar structure but lacks the butyl group.
Uniqueness
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to the presence of both butyl and hexyloxy groups, which impart distinct physical and chemical properties. These substituents can influence the compound’s solubility, stability, and photoresponsive behavior, making it a valuable material for specialized applications.
属性
CAS 编号 |
102389-74-2 |
|---|---|
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC 名称 |
(4-butylphenyl)-(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C22H30N2O/c1-3-5-7-8-18-25-22-16-14-21(15-17-22)24-23-20-12-10-19(11-13-20)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI 键 |
XQJWFLZETBBQJP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)

